molecular formula C28H38N4O6 B1668628 Chlamydocin CAS No. 53342-16-8

Chlamydocin

カタログ番号 B1668628
CAS番号: 53342-16-8
分子量: 526.6 g/mol
InChIキー: SGYJGGKDGBXCNY-QXUYBEEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlamydocin is a compound with the molecular formula C28H38N4O6 . It is a histone deacetylase (HDAC) inhibitor that was originally isolated from D. chlamydosporia and has anticancer properties . It is selective for HDAC1 over HDAC6 .


Synthesis Analysis

The synthesis of Chlamydocin involves a Chelate-Claisen rearrangement of a chiral allylic ester . This rearrangement allows the synthesis of the unusual epoxyketo amino acid Aoe found in Chlamydocin .


Molecular Structure Analysis

The molecular structure of Chlamydocin is characterized by a cyclic tetrapeptide core . The compound has a molecular weight of 526.6 g/mol .


Chemical Reactions Analysis

Chlamydocin is known to interact with histone deacetylases (HDACs), which are key elements in the epigenetic control of gene expression . It has been found to be a potent inhibitor of HDACs .


Physical And Chemical Properties Analysis

Chlamydocin has a molecular weight of 526.6 g/mol and a molecular formula of C28H38N4O6 . Its IUPAC name is (3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone .

科学的研究の応用

Application in Reproductive Biology

  • Field : Reproductive Biology
  • Application Summary : Chlamydocin analogues have been used to improve the efficiency of mouse somatic cell nuclear transfer (SCNT) embryos .
  • Methods : In this process, reconstructed embryos are treated with Chlamydocin analogues, which are specific inhibitors of class I and IIa histone deacetylases (HDACs). The exposure of reconstructed oocytes to HDAC inhibitors is limited to 8–10 hours .
  • Results : The development of SCNT-derived embryos in vitro and in vivo revealed that four out of five Chlamydocin analogues tested could promote the development of cloned embryos. The highest pup rates (7.1–7.2%) were obtained with Ky-9 .

Application in Cancer Treatment

  • Field : Oncology
  • Application Summary : Chlamydocin has been found to be a potent inhibitor of HDACs in A2780 ovarian cancer cells . It has shown potential as an anti-cancer agent due to its ability to induce G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells .
  • Methods : Chlamydocin was purified from a fungal isolate identified as a Tolypocladium sp. It was then tested on human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations .
  • Results : The study found that 1-alaninechlamydocin induced G2/M cell cycle arrest and apoptosis. It showed potent antiproliferative/cytotoxic activities in the MIA PaCa-2 cell line at low-nanomolar concentrations (GI 505.3 nM, TGI 8.8 nM, LC 5022 nM) .

Application in Gene-Editing Technologies

  • Field : Gene-Editing Technologies
  • Application Summary : Chlamydocin analogues have been used in gene-editing technologies, particularly in the CRISPR/Cas9 system, to enhance the use of SCNT in livestock animals .
  • Methods : The use of Chlamydocin analogues in gene-editing technologies involves the treatment of SCNT-derived embryos with these analogues to improve the efficiency of the process .
  • Results : The use of Chlamydocin analogues has been found to significantly improve the full-term development of SCNT-derived embryos .

Application in Antimicrobial Prophylaxis

  • Field : Microbiology
  • Application Summary : Chlamydocin is used for antimicrobial prophylaxis against Viridans group streptococcal infections in susceptible patients undergoing oral, dental, or upper respiratory surgery .
  • Methods : Chlamydocin is administered to patients undergoing certain types of surgery to prevent bacterial endocarditis .
  • Results : The use of Chlamydocin has been found to be effective in preventing bacterial infections in susceptible patients .

Application in Treatment of Bacterial Infections

  • Field : Infectious Diseases
  • Application Summary : Chlamydocin is used for the treatment of a number of bacterial infections, including osteomyelitis (bone) or joint infections, pelvic inflammatory disease, strep throat, pneumonia, acute otitis media (middle ear infections), and endocarditis .
  • Methods : Chlamydocin is administered orally, by injection into a vein, or as a cream or a gel to be applied to the skin or in the vagina .
  • Results : Chlamydocin has been found to be effective in treating a variety of bacterial infections .

Application in Malaria Treatment

  • Field : Infectious Diseases
  • Application Summary : In combination with quinine, Chlamydocin can be used to treat malaria .
  • Methods : Chlamydocin is administered orally or by injection into a vein .
  • Results : The use of Chlamydocin in combination with quinine has been found to be effective in treating malaria .

将来の方向性

Research is ongoing to improve the efficiency of Chlamydocin as a treatment for various conditions. For example, studies are exploring the use of Chlamydocin analogues to improve the efficiency of somatic cell nuclear transfer in mice . There is also interest in understanding and improving the epigenetic status of mammalian somatic cell nuclear transfer-derived embryos through the specific inhibitory effects of Chlamydocin on HDACs .

特性

IUPAC Name

(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJGGKDGBXCNY-QXUYBEEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967968
Record name 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlamydocin

CAS RN

53342-16-8
Record name Chlamydocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlamydocin
Reactant of Route 2
Chlamydocin
Reactant of Route 3
Chlamydocin
Reactant of Route 4
Chlamydocin
Reactant of Route 5
Chlamydocin
Reactant of Route 6
Chlamydocin

Citations

For This Compound
889
Citations
S De Schepper, H Bruwiere, T Verhulst, U Steller… - … of Pharmacology and …, 2003 - ASPET
… chlamydocin is a very potent inhibitor of cell proliferation. Here we show that chlamydocin is a … Like other HDAC inhibitors, chlamydocin induces the accumulation of hyperacetylated …
Number of citations: 111 jpet.aspetjournals.org
H Stähelin, A Trippmacher - European Journal of Cancer (1965), 1974 - Elsevier
… Chlamydocin is a cyclic tetrapeptide with an epoxi group … The chlamydocin-inactivating capacity of serum is lost upon … or intra-arterial infusion, chlamydocin is much more toxic in rats …
Number of citations: 56 www.sciencedirect.com
J Pastuszak, JH Gardner, J Singh… - The Journal of Organic …, 1982 - ACS Publications
… of chlamydocin. Approaches tothe synthesis of the cyclic tetrapeptide ring system found in chlamydocin have been evaluatedby using the model cyclic tetrapeptide, [Ala4]chlamydocin […
Number of citations: 64 pubs.acs.org
MPI Bhuiyan, T Kato, T Okauchi, N Nishino… - Bioorganic & medicinal …, 2006 - Elsevier
… chlamydocin in which epoxyketone moiety of chlamydocin is … fact, we expect that the chlamydocin framework equipped with … For that, our strategy was to replace the Aoe of …
Number of citations: 70 www.sciencedirect.com
E Bernardi, JL Fauchere, G Atassi, P Viallefont… - Peptides, 1993 - Elsevier
… the same structural features with chlamydocin, namely the … activity, although 10 times lower than chlamydocin (11). This result … peptides belonging either to the chlamydocin or to the HC …
Number of citations: 13 www.sciencedirect.com
GM Shivashimpi, S Amagai, T Kato, N Nishino… - Bioorganic & medicinal …, 2007 - Elsevier
… have reported chlamydocin hydroxamic acid analogs, 43 and sulfur containing chlamydocin … With the exception of HC-toxins, chlamydocin and other natural or synthetic cyclic …
Number of citations: 35 www.sciencedirect.com
N Nishino, B Jose, R Shinta, T Kato, Y Komatsu… - Bioorganic & medicinal …, 2004 - Elsevier
… and HDAC inhibitory activity of chlamydocin and trichostatin A. Chlamydocin is a cyclic … We replaced the epoxyketone moiety of chlamydocin with hydroxamic acid to design potent …
Number of citations: 58 www.sciencedirect.com
GZ Elek, K Koppel, DM Zubrytski, N Konrad… - Organic …, 2019 - ACS Publications
… The expedient synthesis of the natural product chlamydocin, its (R)-epoxide epimer, and several chlamydocin analogues has verified the efficacy of our approach for accessing Aoe-, …
Number of citations: 15 pubs.acs.org
M Kawai, RD Jasensky, DH Rich - Journal of the American …, 1983 - ACS Publications
… In view of the importance of the cyclic tetrapeptide ring system to the biological activity of chlamydocin, we have studied itsconformation in dimethyl sulfoxide. We report here the results …
Number of citations: 57 pubs.acs.org
DH Rich, RD Jasensky, GC Mueller… - Journal of medicinal …, 1981 - ACS Publications
… of chlamydocin did … chlamydocin,4"6 we discovered that cyclo(Gly-L-Phe-D-Pro-L-Ala) (3) adopts a conformation in chloroform that is closely related to the conformation of chlamydocin …
Number of citations: 37 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。